Cas no 1805006-30-7 (6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol)

6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol is a fluorinated pyridine derivative with a hydroxymethyl substituent at the 3-position, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and bioavailability, while the dihydroxypyridine scaffold offers chelating properties and potential metal-binding applications. This compound is particularly valuable in the development of enzyme inhibitors and bioactive molecules due to its structural motifs. Its synthetic utility is further underscored by the reactivity of the hydroxymethyl group, enabling derivatization for tailored applications. High purity and well-defined chemical properties ensure reproducibility in research and industrial processes.
6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol structure
1805006-30-7 structure
Product Name:6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol
CAS No:1805006-30-7
MF:C7H7F2NO3
MW:191.132189035416
CID:4800549
Update Time:2025-05-19

6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol Chemical and Physical Properties

Names and Identifiers

    • 6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol
    • Inchi: 1S/C7H7F2NO3/c8-6(9)4-1-5(12)3(2-11)7(13)10-4/h1,6,11H,2H2,(H2,10,12,13)
    • InChI Key: CGQSPOUQNDNSOE-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(=C(CO)C(N1)=O)O)F

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 296
  • XLogP3: -0.1
  • Topological Polar Surface Area: 69.6

6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A024004667-250mg
6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol
1805006-30-7 97%
250mg
$693.60 2022-04-01
Alichem
A024004667-500mg
6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol
1805006-30-7 97%
500mg
$1,048.60 2022-04-01
Alichem
A024004667-1g
6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol
1805006-30-7 97%
1g
$1,797.60 2022-04-01

Additional information on 6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol

Introduction to 6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol (CAS No. 1805006-30-7)

6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol, identified by the Chemical Abstracts Service Number (CAS No.) 1805006-30-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, characterized by a nitrogen atom embedded within a six-membered ring structure. The presence of hydroxyl and difluoromethyl substituents on the pyridine ring endows it with unique chemical properties and potential biological activities, making it a subject of intense study for its pharmacological applications.

The structural features of 6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol make it an intriguing candidate for further exploration in drug discovery. The difluoromethyl group is particularly noteworthy, as it is frequently employed in medicinal chemistry due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. In contrast, the hydroxyl groups at the 2 and 4 positions contribute to the compound's solubility and potential interactions with biological targets. These structural elements collectively contribute to the compound's versatility and its suitability for further derivatization and functionalization.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of 6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol with various biological targets. Studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways, making it a promising lead for the development of novel therapeutic agents. For instance, preliminary computational studies indicate that the difluoromethyl group may interact favorably with hydrophobic pockets in target proteins, while the hydroxyl groups could engage in hydrogen bonding interactions.

The synthesis of 6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol presents both challenges and opportunities for synthetic chemists. The introduction of multiple functional groups into a pyridine core requires careful planning to ensure regioselectivity and high yield. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry techniques, have been instrumental in facilitating the construction of complex heterocyclic frameworks like this one. These approaches allow for precise control over molecular architecture, enabling chemists to tailor the properties of the compound for specific applications.

In addition to its potential as a pharmacological lead, 6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol has also been explored as a building block for more complex molecules. Its versatile structure allows for further functionalization at multiple sites, enabling the creation of libraries of derivatives with tailored biological activities. Such libraries are invaluable tools in high-throughput screening campaigns aimed at identifying novel drug candidates with improved efficacy and reduced toxicity.

The role of difluoromethyl groups in medicinal chemistry has been well-documented, with numerous examples demonstrating their contribution to drug-like properties. The electron-withdrawing nature of fluorine atoms can enhance binding affinity by stabilizing positive charges on aromatic rings or by influencing conformational preferences. Furthermore, fluorinated compounds often exhibit improved pharmacokinetic profiles due to their increased lipophilicity and resistance to metabolic degradation. These attributes make compounds like 6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol particularly attractive for further development.

Biological activity assays have begun to shed light on the potential therapeutic applications of 6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol. Early studies suggest that it may possess anti-inflammatory properties by modulating signaling pathways associated with cytokine production and immune cell activation. Additionally, its structural motif is reminiscent of known bioactive pyridines used in antibiotics and anticancer agents, hinting at broader therapeutic possibilities. Further investigation into its mechanism of action will be essential to fully understand its potential as a therapeutic agent.

The synthesis and characterization of this compound also highlight the importance of interdisciplinary collaboration between chemists, biologists, and computational scientists. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and reduce the time required to bring new drugs to market. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry play crucial roles in elucidating the structure-activity relationships that govern biological function.

Looking ahead, the development of novel pharmaceuticals will continue to rely on innovative chemical synthesis and biological evaluation strategies. Compounds like 6-(Difluoromethyl)-2,4-dihydroxypyridine-3-methanol serve as valuable starting points for exploring new therapeutic modalities. As our understanding of disease mechanisms evolves, so too will our ability to design molecules that precisely target specific pathological processes. The continued exploration of such compounds will undoubtedly contribute to advancements in human health care.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen